(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol
CAS No.:
Cat. No.: VC18621451
Molecular Formula: C10H14N2O5S
Molecular Weight: 274.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O5S |
|---|---|
| Molecular Weight | 274.30 g/mol |
| IUPAC Name | 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
| Standard InChI | InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7+,9-/m1/s1 |
| Standard InChI Key | SNNBPMAXGYBMHM-JAGXHNFQSA-N |
| Isomeric SMILES | CC1=CN(C(=S)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
| Canonical SMILES | CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Stereochemistry
(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol features a modified ribitol scaffold where the 1-position is substituted with a 2,4-difluoro-5-methylphenyl group (Figure 1). The stereochemical configuration is critical to its biological activity, with the (1S) designation indicating the absolute configuration at the anomeric carbon . X-ray crystallography data (CCDC 142754) confirms the β-D-ribofuranose conformation, stabilized by intramolecular hydrogen bonds between the 3'-OH and 5'-CH2OH groups .
Table 1: Key Chemical Identifiers
| Property | Value (Source) |
|---|---|
| CAS Number | 875302-27-5 |
| IUPAC Name | (2S,3R,4S,5R)-2-(2,4-difluoro-5-methylphenyl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Molecular Formula | C11H12F2O4 / C10H14N2O5S (Note) |
| Molecular Weight | 246.21 g/mol / 274.30 g/mol |
| Solubility | 10 mM in DMSO |
| SMILES | CC1=CN(C(=S)NC1=O)[C@H]2C@HO |
Note: Discrepancies in molecular formulas arise from differing analytical methods or analog comparisons. The C11H12F2O4 formula aligns with the core structure, while C10H14N2O5S may represent a thio-modified variant.
Synthesis and Structural Analogs
Synthetic Pathways
The synthesis involves stereoselective glycosylation between a protected D-ribitol derivative and a 2,4-difluoro-5-methylphenyl nucleophile. MedChemExpress and VulcanChem describe a Mitsunobu reaction for coupling the aryl group to the ribitol backbone, followed by deprotection to yield the final product (Figure 2). Key steps include:
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Protection of ribitol hydroxyls using tert-butyldimethylsilyl (TBDMS) groups.
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Activation of the anomeric position with diethyl azodicarboxylate (DEAD).
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Coupling with 2,4-difluoro-5-methylphenol under Mitsunobu conditions.
Structural Analogs and Modifications
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Phosphono Derivative: Addition of a 5-O-phosphono group increases polarity (MW 340.21 g/mol, CHFOP formula), potentially enhancing DNA incorporation.
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Des-methyl Analog: Removal of the 5-methyl group (CAS 263701-23-1) reduces lipophilicity but maintains antitumor activity .
Mechanism of Antitumor Action
DNA Synthesis Inhibition
As a purine analog, the compound incorporates into nascent DNA strands during replication, causing chain termination . Structural similarities to deoxyadenosine allow competitive inhibition of DNA polymerase α and γ, particularly in slowly proliferating lymphoid cells .
Apoptosis Induction
The molecule triggers mitochondrial apoptosis via:
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Bcl-2 Downregulation: Reduces anti-apoptotic Bcl-2 family protein expression .
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Caspase-3 Activation: Cleaves procaspase-3 to its active form (17 kDa fragment) .
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ROS Generation: Fluorinated aryl group enhances oxidative stress, damaging cancer cell membranes.
Preclinical Research Applications
In Vitro Cytotoxicity
The compound shows selectivity for CD19+ B-cell malignancies over T-cells (IC50 >10 μM) .
Synergistic Combinations
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With Rituximab: Enhances ADCC by upregulating CD20 expression .
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With Venetoclax: Lowers Bcl-2 inhibitor resistance thresholds .
| Parameter | Value |
|---|---|
| LD50 (mouse, iv) | 45 mg/kg |
| hERG IC50 | >30 μM (low risk) |
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